molecular formula C12H9N3 B169949 3-pyrazin-2-yl-1H-indole CAS No. 155440-56-5

3-pyrazin-2-yl-1H-indole

Cat. No. B169949
CAS RN: 155440-56-5
M. Wt: 195.22 g/mol
InChI Key: CDDJXJDNNZJUME-UHFFFAOYSA-N
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Description

“3-pyrazin-2-yl-1H-indole” is a compound that contains an indole moiety . It’s a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

A heterocyclic molecule of a novel class with a multiple ring system has been synthesized using a new and simple strategy and acetic acid as a catalyst . The structure of the title molecule has been determined by spectral analysis and single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “3-pyrazin-2-yl-1H-indole” has been determined by spectral analysis and single crystal X-ray diffraction analysis . The compound crystallizes in a monoclinic system, space group P2 1/c, with two crystallographically independent molecules in an asymmetric unit .


Chemical Reactions Analysis

Photodestruction of 2-(pyrazin-2′-yl)-1H-indole and 2,5-di(1H-indol-2′-yl)pyrazine involves singlet oxygen generation and its rapid insertion into the indole ring with the formation of benzoxazinone derivatives .

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . This suggests that “3-pyrazin-2-yl-1H-indole” could also be a subject of future research in these areas.

properties

IUPAC Name

3-pyrazin-2-yl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDJXJDNNZJUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pyrazin-2-yl-1H-indole

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